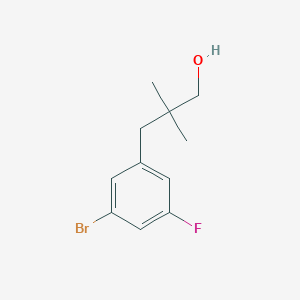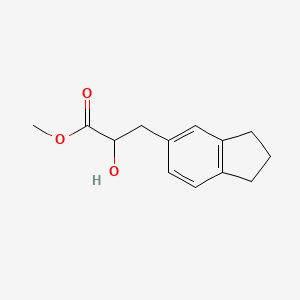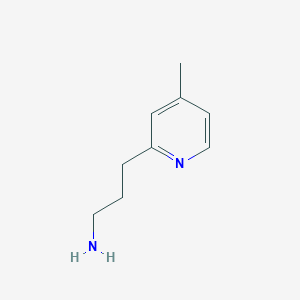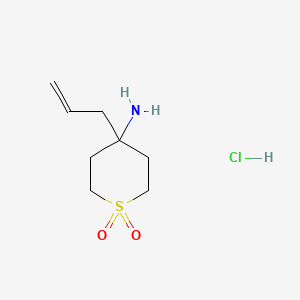
(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and a hydroxyl group attached to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(2,5-Dimethoxyphenyl)propan-2-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol. One common method involves the reduction of 2,5-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 2,5-dimethoxybenzaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature is one such method. This approach allows for the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxyacetophenone.
Reduction: Formation of 2,5-dimethoxypropane.
Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (s)-1-(2,5-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-Dimethoxyphenyl)propan-2-ol: Similar structure but lacks the stereochemistry of the (s)-enantiomer.
2-(4-Isopropoxy-2,5-dimethoxyphenyl)propan-2-ol: Contains an isopropoxy group instead of a hydroxyl group.
2-(4-Benzyloxy-2,5-dimethoxyphenyl)propan-2-ol: Contains a benzyloxy group instead of a hydroxyl group.
Uniqueness
(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of two methoxy groups also contributes to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
(2S)-1-(2,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
RPYWIZDAMGNPJB-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)O |
Kanonische SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)




![Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
![1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride](/img/structure/B13592720.png)


![1-[(3-Methylthiophen-2-yl)methyl]piperazine](/img/structure/B13592737.png)

